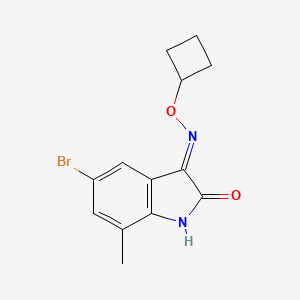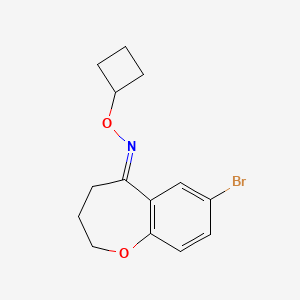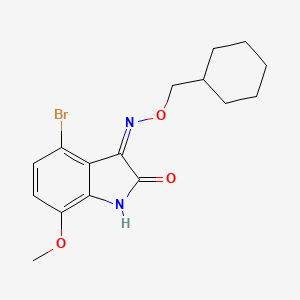
N,N'-Bis(5-benzoyl-1H,-benzimidazol-2-yl)urea
Vue d'ensemble
Description
N,N’-Bis(5-benzoyl-1H,-benzimidazol-2-yl)urea is a chemical compound with the molecular formula C29H20N6O3 . It has an average mass of 500.508 Da and a monoisotopic mass of 500.159698 Da . This compound is also known by its IUPAC name, 1-(5-Benzoyl-1H-benzimidazol-2-yl)-3-(6-benzoyl-1H-benzimidazol-2-yl)urea . It is a novel quadrupole hydrogen bond array, useful in molecular recognition studies and thus has potential for pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of N,N’-Bis(5-benzoyl-1H,-benzimidazol-2-yl)urea consists of two benzimidazole rings each attached to a benzoyl group, and these are connected through a urea linkage . The canonical SMILES representation of this compound is C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)NC4=NC5=C(N4)C=C(C=C5)C(=O)C6=CC=CC=C6 .Physical And Chemical Properties Analysis
N,N’-Bis(5-benzoyl-1H,-benzimidazol-2-yl)urea has a molecular formula of C29H20N6O3, an average mass of 500.508 Da, and a monoisotopic mass of 500.159698 Da . Further physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be found in specialized chemical databases.Applications De Recherche Scientifique
Synthesis and Structural Studies
- The chemical synthesis of bis(arylcarbonylamino-1H-benzimidazol-5-yl) ethers, a related compound to N,N'-Bis(5-benzoyl-1H,-benzimidazol-2-yl)urea, has been developed using substituted benzoyl chloride and sodium cyanamide (Pilyugin et al., 2006).
- A similar synthetic method is also applicable for producing bis(2-arylcarbonylamino-1H-benzimidazol-5-yl) sulfones, highlighting the versatility of this chemical approach (Pilyugin et al., 2008).
- 2,6-Bis(2-benzimidazolyl)pyridine, resembling the bis-benzimidazole structure, has been explored as a receptor for urea recognition, demonstrating potential for chemical and biological recognition applications (Chetia & Iyer, 2006).
Mécanisme D'action
Target of Action
The primary targets of Mebendazole Impurity G are believed to be microtubules . Microtubules play a crucial role in maintaining the structure of cells and are involved in various cellular processes, including cell division and intracellular transport .
Mode of Action
Mebendazole Impurity G interacts with its targets by inhibiting the polymerization of tubulin , which results in the loss of cytoplasmic microtubules . This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, thereby exerting an anti-tumor effect .
Biochemical Pathways
The compound affects several biochemical pathways. It has been shown to inhibit the malignant progression of glioma by targeting signaling pathways related to cell proliferation, apoptosis, invasion/migration, and by increasing the sensitivity of glioma cells to conventional chemotherapy or radiotherapy .
Pharmacokinetics
It is known that mebendazole, the parent compound, is used at doses up to 4 g/day to target a serum concentration of 300 ng/ml .
Result of Action
The molecular and cellular effects of Mebendazole Impurity G’s action include the induction of cell cycle arrest and apoptosis . These effects can lead to the inhibition of tumor growth and potentially contribute to the compound’s anti-tumor activity .
Action Environment
The action of Mebendazole Impurity G can be influenced by various environmental factors. For instance, the polymorphic form C of Mebendazole is stable between room temperature and ±180 °C . When subjected to heating above 200 °c, the conversion to a more stable form (form a) occurs . This suggests that the stability and efficacy of Mebendazole Impurity G could also be influenced by temperature and other environmental conditions.
Propriétés
IUPAC Name |
1,3-bis(6-benzoyl-1H-benzimidazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N6O3/c36-25(17-7-3-1-4-8-17)19-11-13-21-23(15-19)32-27(30-21)34-29(38)35-28-31-22-14-12-20(16-24(22)33-28)26(37)18-9-5-2-6-10-18/h1-16H,(H4,30,31,32,33,34,35,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJRIAUJDRRABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)NC4=NC5=C(N4)C=C(C=C5)C(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(5-benzoyl-1H,-benzimidazol-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3182673.png)

![3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride](/img/structure/B3182697.png)

![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B3182709.png)



![6-Chloro-3-[(cyclobutyloxy)amino]-7-methyl-2H-indol-2-one](/img/structure/B3182738.png)
![(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine](/img/structure/B3182741.png)
![6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one](/img/structure/B3182748.png)

![Methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B3182778.png)
